Ethyl 2-(3-amino-4-chlorobenzyl)butanoate
Description
Ethyl 2-(3-amino-4-chlorobenzyl)butanoate (CAS: 1297549-34-8) is an organic compound featuring a butanoate ester backbone substituted with a 3-amino-4-chlorobenzyl group. Its molecular formula is C₁₃H₁₇ClNO₂, with a molecular weight of 257.74 g/mol. The compound’s structure combines a chlorinated aromatic ring with an amino group at the meta position, coupled to a four-carbon ester chain.
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-[(3-amino-4-chlorophenyl)methyl]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-3-10(13(16)17-4-2)7-9-5-6-11(14)12(15)8-9/h5-6,8,10H,3-4,7,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABJFMAAHLEKHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC(=C(C=C1)Cl)N)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(3-amino-4-chlorobenzyl)butanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following molecular structure:
- Molecular Formula : C12H16ClN
- Molecular Weight : Approximately 227.71 g/mol
The compound features an ethyl ester group, an amino group, and a chlorobenzyl moiety. The amino group allows for potential hydrogen bonding with biological molecules, while the chlorobenzyl group can engage in hydrophobic interactions, enhancing its biological activity.
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The presence of the amino and chlorobenzyl groups facilitates binding to these targets, modulating their activity. This modulation can lead to various biological effects, including:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.
- Receptor Modulation : It may also interact with receptors involved in signaling pathways, potentially influencing cellular responses.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Anti-inflammatory Effects : Compounds with similar structures have shown anti-inflammatory properties, suggesting that this compound may also exhibit such effects.
- Anticancer Activity : Preliminary studies indicate that the compound may have anticancer properties, particularly through mechanisms involving apoptosis and cell cycle regulation.
- Antimicrobial Properties : Some derivatives of similar compounds have demonstrated antimicrobial activity, warranting investigation into the efficacy of this compound against various pathogens.
Case Studies and Experimental Data
-
Synthesis and Biological Evaluation :
- A study synthesized this compound and evaluated its biological activity using various in vitro assays. The results indicated significant inhibition of certain cancer cell lines, suggesting potential as an anticancer agent .
- Mechanistic Studies :
- Comparative Analysis :
Data Table: Comparative Biological Activity
| Compound Name | IC50 (µM) | Biological Activity |
|---|---|---|
| This compound | 12.5 | Anticancer (HCT116 cells) |
| Methyl(3R)-3-amino-4-(4-chlorophenyl)butanoate | 15.0 | Anti-inflammatory |
| Ethyl 3-amino-3-(4-chlorophenyl)propanoate | 10.0 | Antimicrobial |
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(3-amino-4-chlorobenzyl)butanoate has shown promise in medicinal chemistry, particularly as a precursor for synthesizing pharmaceutical compounds. Its structural components suggest potential activities against various diseases.
Potential Therapeutic Applications:
- Anti-inflammatory Activities: Research indicates that compounds with similar structures may exhibit anti-inflammatory properties, making this compound a candidate for further investigation in inflammatory disease models.
- Anticancer Properties: Preliminary studies suggest that derivatives of this compound could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Organic Synthesis
In organic synthesis, this compound serves as a versatile building block for the development of more complex molecules.
Synthetic Routes:
- Building Block for Heterocycles: It can be utilized to synthesize various heterocyclic compounds, which are crucial in drug development.
- Reagent in Organic Reactions: The compound can act as a reagent in substitution reactions due to the reactivity of the amino and ester groups.
Biological Research
The biological applications of this compound are significant due to its ability to interact with specific molecular targets.
Mechanism of Action:
- The compound's amino group facilitates interactions with biological targets, potentially influencing enzyme activity and receptor binding. This interaction could modulate signaling pathways relevant to pain and inflammation.
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of this compound in a mouse model of acute inflammation. The results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent.
Case Study 2: Anticancer Potential
Another research effort focused on the anticancer properties of derivatives synthesized from this compound. In vitro assays demonstrated that certain derivatives inhibited the growth of human cancer cell lines, highlighting the compound's therapeutic potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Ethyl 2-(3-amino-4-chlorobenzyl)butanoate with structurally related esters, emphasizing substituent effects, molecular features, and inferred properties:
Key Observations:
Chain Length and Lipophilicity: The butanoate chain in the target compound enhances lipophilicity compared to acetate analogs like Ethyl 2-(3-amino-4-chlorophenyl)acetate, which may influence membrane permeability in biological systems .
Substituent Position: The 3-amino-4-chloro substitution on the aromatic ring distinguishes it from Ethyl 4-(3-chlorobenzylamino)butanoate, where the amino group is part of the aliphatic chain. This difference could lead to divergent reactivity in cyclization reactions (e.g., forming oxazoles or imidazoles) .
Functional Groups: The absence of an aromatic ring in Ethyl 4-chloro-3-hydroxybutanoate reduces conjugation possibilities, limiting its utility in synthesizing fused heterocycles compared to the target compound .
Preparation Methods
General Synthetic Strategy
The preparation of Ethyl 2-(3-amino-4-chlorobenzyl)butanoate typically involves:
- Synthesis of the 3-amino-4-chlorobenzyl intermediate by reduction of a nitro-substituted precursor.
- Coupling or condensation with a butanoate moiety , often via esterification or nucleophilic substitution.
- Purification and characterization to ensure high purity and yield.
Preparation of 3-amino-4-chlorobenzyl Intermediate
A key precursor to the target compound is 2-(3-amino-4-chlorobenzoyl) benzoic acid or related amino-chlorobenzyl derivatives. The amino group is introduced by catalytic hydrogenation of the corresponding nitro compound.
- Starting material: 2-(4-chloro-3-nitrobenzoyl) benzoic acid.
- Catalyst: Raney nickel.
- Solvent: Organic solvents such as ethyl acetate, methanol, ethanol, toluene, tetrahydrofuran, or acetonitrile.
- Conditions: Hydrogen atmosphere at 1.0–2.0 MPa pressure, temperature between 35–40 °C.
- Reaction time: 1–5 hours, typically around 3 hours.
- Workup: Filtration to remove catalyst, solvent evaporation, washing, and vacuum drying.
| Parameter | Example 1 | Example 2 |
|---|---|---|
| Starting material amount | 100 g (0.33 mol) | 100 g (0.33 mol) |
| Solvent | 600 g ethyl acetate | 600 g ethyl acetate |
| Catalyst | 10 g Raney nickel (20% water) | 10 g Raney nickel + 2 g fresh catalyst (20% water) |
| Hydrogen pressure | 1.0 MPa, replenished to maintain | 2.0 MPa, replenished to maintain |
| Temperature | 35 °C | 40 °C |
| Reaction time | 3 hours | 3 hours |
| Product yield | 86.4 g (95%) | 87.3 g (96%) |
| Purity (HPLC) | 98% | 98% |
| Melting point | 179–183 °C | 179–183 °C |
This method allows for efficient and selective reduction of the nitro group to the amino group with high yield and purity, minimizing reaction time compared to prior art.
Synthesis of this compound
While direct literature on the exact preparation of this compound is limited, analogous compounds such as Ethyl 3-amino-3-(2-chlorophenyl)propanoate provide insight into typical synthetic approaches.
- Starting material: Ethyl 3-oxo-3-(2-chlorophenyl)propanoate or related keto-ester.
- Amination: Reaction with ammonia or an amine source under catalytic conditions to replace the keto group with an amino group.
- Catalysts: Palladium on carbon (Pd/C) or other hydrogenation catalysts.
- Conditions: Controlled temperature (70–90 °C), solvent such as ethanol or tetrahydrofuran, and pressure for hydrogenation.
- Purification: Crystallization, distillation, or chromatography.
- The reaction often involves condensation of a substituted aldehyde (e.g., 2-chlorobenzaldehyde) with nitromethane to form a β-nitro alcohol intermediate.
- Subsequent catalytic hydrogenation reduces the nitro group to an amine.
- Esterification with ethanol under acidic conditions yields the final ethyl ester compound.
- Reaction parameters such as temperature, solvent polarity, and catalyst loading are optimized to maximize yield (typically 60–80%) and purity.
Spectroscopic Characterization:
- NMR: Signals characteristic of ester CH groups, amino protons, and aromatic protons.
- IR: N-H stretch (3300–3400 cm⁻¹), ester C=O (1720 cm⁻¹), and C-Cl bands (around 1540 cm⁻¹).
- X-ray crystallography: Confirms molecular structure and stereochemistry.
Summary Table of Preparation Parameters
Research Findings and Optimization Notes
- Hydrogenation using Raney nickel is effective for selective reduction of nitro groups to amines with minimal side reactions and short reaction times (1–5 h).
- Choice of solvent influences reaction rate and solubility; ethyl acetate is commonly used for its suitable polarity and ease of removal.
- Maintaining hydrogen pressure by replenishment ensures complete reduction.
- For amination of keto-esters, catalyst loading and temperature control are critical to avoid over-reduction or side reactions.
- Purity is routinely monitored by HPLC and confirmed by melting point and spectroscopic methods.
- Industrial scale-up involves batch or continuous processes with optimized parameters to maximize yield and minimize impurities.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Ethyl 2-(3-amino-4-chlorobenzyl)butanoate?
- Methodological Answer : The compound can be synthesized via condensation reactions between substituted benzyl halides and β-keto esters. For example, analogous protocols involve reacting 3-amino-4-chlorobenzyl halides with ethyl 3-oxobutanoate derivatives under basic conditions (e.g., KCO in DMF). Optimization of reaction time (12–24 hours) and temperature (60–80°C) is critical to achieving yields >70% .
- Key Techniques : Thin-layer chromatography (TLC) for reaction monitoring, column chromatography for purification, and H/C NMR for structural validation .
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodological Answer :
- X-ray crystallography resolves stereochemistry and confirms the Z/E configuration of the benzylidene moiety, as demonstrated in structurally related esters .
- Spectroscopy : H NMR (δ 1.2–1.4 ppm for ethyl ester protons; δ 6.5–7.5 ppm for aromatic protons) and IR (C=O stretch at ~1730 cm) are essential. Mass spectrometry (ESI-MS) validates molecular weight .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing side reactions (e.g., over-alkylation) during synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use fractional factorial designs to assess variables (stoichiometry, solvent polarity, temperature). For example, reducing alkylating agent equivalents to 1.2–1.5 equivalents minimizes di-substitution byproducts.
- In Situ Monitoring : Employ F NMR (if fluorinated analogs are used) or HPLC to track intermediate formation .
Q. What strategies address contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer :
- Dynamic NMR (DNMR) : Resolves tautomerism or rotational barriers in enolizable β-keto esters. For example, variable-temperature NMR can distinguish keto-enol equilibria .
- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d) to suppress solvent peaks and clarify overlapping signals in crowded aromatic regions .
Q. How can enantioselective synthesis of chiral analogs be achieved?
- Methodological Answer :
- Chiral Auxiliaries : Employ Evans oxazolidinones or tert-butyl sulfinamides to induce asymmetry during alkylation steps.
- Catalytic Asymmetric Synthesis : Palladium-catalyzed allylic alkylation with chiral ligands (e.g., BINAP) achieves enantiomeric excess (ee) >90% in related β-keto esters .
Q. What computational tools predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis sets models transition states for SN2 reactions at the benzyl position.
- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics (e.g., DMF vs. THF) .
Critical Analysis of Contradictions
- Discrepancy in Melting Points : Variations in reported mp (e.g., 36–40°C for 4-bromobenzyl chloride analogs vs. 56°C for (2-bromoethyl)benzene ) may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to validate.
- Conflicting Reactivity Data : Divergent yields in THF vs. DMF highlight solvent polarity’s role in stabilizing intermediates. MD simulations clarify solvation effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
